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Compound of Interest

4-bromo-6-fluoroisoquinolin-1(2H)-
Compound Name:
one

Cat. No.: B597698

4-Bromo-6-fluoroisoquinolin-1(2H)-one: A
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available chemical and
biological information on 4-bromo-6-fluoroisoquinolin-1(2H)-one. Due to the limited publicly
available experimental data for this specific compound, this document compiles foundational
chemical properties from supplier and database sources, proposes a potential synthetic route
based on related methodologies, and discusses the anticipated biological activities in the
context of structurally similar fluoroquinoline and isoquinoline derivatives. This guide is
intended to serve as a resource for researchers and professionals in the fields of medicinal
chemistry, drug discovery, and chemical synthesis.

Chemical Properties

While extensive experimental data for 4-bromo-6-fluoroisoquinolin-1(2H)-one is not readily
available in peer-reviewed literature, the following information has been aggregated from
chemical supplier databases and computational predictions.
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Property Value Source
CAS Number 1227607-99-9 [11[2]13][4]
Molecular Formula CoHsBrFNO [2][5]
Molecular Weight 242.04 g/mol [2]
Appearance Solid (predicted)

Purity Typically available at 295% [4]

Predicted XlogP

1.8

[5]

Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Data not available in public
Spectral Data (NMR, IR, MS)
databases

Synthesis and Experimental Protocols

A specific, validated experimental protocol for the synthesis of 4-bromo-6-fluoroisoquinolin-
1(2H)-one is not detailed in the available scientific literature. However, a general method for the
preparation of 4-bromoisoquinolinone derivatives has been described in patent literature
(CN103772279B), which can be adapted for the synthesis of the target compound.[6]

Proposed Synthetic Pathway

The proposed synthesis involves a palladium-catalyzed intramolecular cyclization of a
substituted o-alkynylbenzyl azide. The key steps would be the synthesis of the appropriate 6-
fluoro-substituted o-alkynylbenzyl azide precursor, followed by the cyclization and bromination
step.
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Precursor Synthesis

Starting Material
(e.g., 2-bromo-4-fluorotoluene)

:

Sonogashira Coupling
with a protected acetylene

:

Conversion of methyl to
bromomethyl group

l

Azide Formation
(e.g., with sodium azide)

l

Deprotection of acetylene

:

Sonogashira Coupling
with an aryl halide

l

2-alkynyl-5-fluorobenzyl azide

Cyclization and Bromination

Pd-catalyzed
Intramolecular Cyclization

PdBr2, CuBr2, Acetic Acid]

4-bromo-6-fluoroisoquinolin-1(2H)-one

Click to download full resolution via product page

Proposed synthetic workflow for 4-bromo-6-fluoroisoquinolin-1(2H)-one.
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General Experimental Protocol (Adapted from
CN103772279B)

Caution: This is a proposed protocol and requires optimization and validation in a laboratory
setting by qualified personnel.

e Precursor Synthesis: The synthesis of the key intermediate, 2-alkynyl-5-fluorobenzyl azide,
would be a multi-step process likely starting from a commercially available fluorinated
toluene derivative. Standard organic chemistry transformations such as Sonogashira
coupling, bromination, and azide formation would be employed.

e Cyclization and Bromination:

o To a reaction vessel containing a suitable solvent (e.g., 1,2-dichloroethane), add the 2-
alkynyl-5-fluorobenzyl azide precursor.

o Add the palladium catalyst (e.g., PdBrz), a bromine source (e.g., CuBrz2), and an additive
(e.g., acetic acid).[6]

o The reaction mixture is stirred at an elevated temperature (e.g., 80-100 °C) and monitored
by an appropriate technique (e.g., TLC or LC-MS) until the starting material is consumed.

o Upon completion, the reaction mixture is cooled to room temperature and filtered.
o The filtrate is washed with water and brine, and the organic layer is separated.

o The organic layer is dried over an anhydrous drying agent (e.g., Na2SOa or MgSQOa),
filtered, and the solvent is removed under reduced pressure to yield the crude product.

o Purification:

o The crude product is purified by column chromatography on silica gel using an appropriate
eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4-bromo-6-
fluoroisoquinolin-1(2H)-one.

e Characterization:
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o The structure and purity of the final compound should be confirmed by standard analytical
techniques, including *H NMR, 13C NMR, mass spectrometry, and infrared spectroscopy.

Potential Biological and Pharmacological Activities

Direct experimental evidence of the biological activity of 4-bromo-6-fluoroisoquinolin-1(2H)-
one is not currently available in the public domain. However, the isoquinoline and
fluoroquinolone scaffolds are present in numerous biologically active compounds, suggesting
potential areas of pharmacological interest for this molecule.

Anticancer Potential

Fluoroquinolone derivatives, traditionally used as antibiotics, are being explored for their
anticancer properties.[7] The proposed mechanism of action for some of these compounds
involves the inhibition of topoisomerase I, an enzyme crucial for DNA replication.[7] This
inhibition leads to DNA damage, cell cycle arrest, and apoptosis. The presence of the
fluoroquinolone-like core in 4-bromo-6-fluoroisoquinolin-1(2H)-one suggests that it could be
a candidate for investigation as an anticancer agent.

Antimicrobial Activity

Isoquinoline alkaloids and their derivatives have demonstrated a broad range of antimicrobial
activities.[8][9] The incorporation of fluorine and bromine atoms into organic molecules can
often enhance their biological potency and modulate their pharmacokinetic properties.
Therefore, it is plausible that 4-bromo-6-fluoroisoquinolin-1(2H)-one may exhibit antibacterial

or antifungal properties.

Anticancer Activity
5| (e.g., Topoisomerase Il inhibition)

4-bromo-6-fluoroisoquinolin-1(2H)-one »| Potential Biological Activities

Antimicrobial Activity
(Antibacterial, Antifungal)

Click to download full resolution via product page

Potential areas of biological investigation for 4-bromo-6-fluoroisoquinolin-1(2H)-one.
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Signaling Pathways

As of the date of this publication, there is no information available in the scientific literature
describing the involvement of 4-bromo-6-fluoroisoquinolin-1(2H)-one in any specific
biological signaling pathways. Further research would be required to elucidate its mechanism
of action and potential molecular targets.

Conclusion

4-Bromo-6-fluoroisoquinolin-1(2H)-one is a chemical entity with limited characterization in
the public domain. While its basic chemical properties are known, a significant gap exists in the
experimental data regarding its physicochemical properties and biological activities. The
structural similarity to known bioactive fluoroquinolones and isoquinolines suggests that this
compound may hold potential for further investigation in drug discovery, particularly in the areas
of oncology and infectious diseases. The proposed synthetic route provides a starting point for
its chemical synthesis and subsequent biological evaluation. This technical guide serves as a
foundational document to encourage and facilitate future research into the properties and
applications of 4-bromo-6-fluoroisoquinolin-1(2H)-one.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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